Thiocarbohydrazide: A Technical Guide to its Chemical Properties and Applications
Thiocarbohydrazide: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: Thiocarbohydrazide (TCH) is a versatile bifunctional reagent with the chemical formula CH₆N₄S. As a derivative of thiourea (B124793) and a structural analogue of thiosemicarbazide, it possesses two reactive hydrazine (B178648) moieties linked by a thiocarbonyl group. This unique structure underpins its utility in a wide range of chemical applications, from the synthesis of complex heterocyclic compounds and metal complexes to its role as a crucial linking agent in ultrastructural analysis via electron microscopy. This technical guide provides an in-depth overview of the core chemical properties of thiocarbohydrazide, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications relevant to research and development.
Physical and Chemical Properties
Thiocarbohydrazide is typically a white to grey-beige crystalline solid.[1][2] It is thermally unstable and can be sensitive to shock.[1] Its fundamental physical and chemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | CH₆N₄S | [3][4] |
| Molar Mass | 106.15 g/mol | [3][4] |
| Appearance | White to gray-beige crystalline powder; Crystalline needles and plates | [1][2][3] |
| Melting Point | 171-174 °C (decomposes) | [2][4][5] |
| Boiling Point | 230.1 ± 23.0 °C (Predicted) | [4] |
| Density | 1.273 g/cm³ (Estimate) | [4] |
| pKa | 10.58 ± 0.70 (Predicted) | [1][2][4] |
| Solubility | Water: Very slightly soluble (0.5 g/100 g at 25°C); Soluble in hot water. Organic: Insoluble in ether. Other: Soluble in dilute acids and alkalis. | [1][2][4][6] |
| SMILES | C(=S)(NN)NN | [5] |
| InChI Key | LJTFFORYSFGNCT-UHFFFAOYSA-N | [5] |
Chemical Reactivity
The reactivity of thiocarbohydrazide is dominated by its nucleophilic hydrazine groups and the thione (C=S) moiety. It is classified as a thiocarbonyl compound and a thioamide.[1][2][3]
Basicity and Salt Formation
As a thioamide, thiocarbohydrazide can act as a weak base, reacting with acids to form salts with the evolution of heat.[1][2][3]
Condensation with Carbonyl Compounds
This is one of the most important reactions of thiocarbohydrazide. The terminal hydrazine groups readily undergo condensation reactions with aldehydes and ketones to form the corresponding monothiocarbohydrazones or symmetric 1,5-bisthiocarbohydrazones.[7][8] These reactions are foundational for the synthesis of various heterocyclic compounds and are used for the derivatization of carbonyls.[9][10]
Caption: Condensation reaction with aldehydes.
Metal Complexation
Thiocarbohydrazide and its derivatives (thiocarbohydrazones) are effective chelating agents for a variety of metal ions.[10][11] TCH typically acts as a bidentate ligand, coordinating through the sulfur atom and a nitrogen atom of one of the hydrazine groups to form stable complexes.[10][12] This property is exploited in analytical chemistry and in the synthesis of coordination polymers.[10]
H₂N -NH
NH- NH₂
C
||S
>];metal [label="M²⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
edge [color="#34A853", arrowhead=none, penwidth=1.5]; structure:s -> metal [label="Coordination Bond", fontcolor="#5F6368", fontsize=8]; structure:nh1 -> metal; }
Caption: Bidentate coordination with a metal ion.
Decomposition and Hazardous Reactions
When heated to decomposition, thiocarbohydrazide emits highly toxic fumes of nitrogen oxides and sulfur oxides.[1][2] It may also react vigorously with acids and reducing agents to liberate toxic hydrogen sulfide (B99878) gas.[1][2][3]
Key Experimental Protocols
High-Yield Synthesis of Thiocarbohydrazide
This protocol, adapted from a high-yield method, utilizes methanol (B129727) as the reaction medium to achieve a reported yield of 96%.[7]
Materials:
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Methanol (MeOH) or 95% Ethanol (B145695)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate (0.05 mol) in 25 mL of 95% ethanol (or methanol).
-
Cool the flask in an ice bath.
-
Slowly add carbon disulfide (0.025 mol, a 2:1 molar ratio of hydrazine to CS₂) to the cooled hydrazine solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 24°C).[7]
-
An exothermic reaction will occur, and a precipitate of thiocarbohydrazide will form.
-
Continue stirring until the reaction is complete (deposition of crystals ceases).
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from an ethanol/water mixture (1:1).[7]
Caption: Reaction pathway for TCH synthesis.
General Synthesis of Monothiocarbohydrazones
This protocol outlines the condensation of thiocarbohydrazide with an aldehyde to form a monothiocarbohydrazone derivative.[2][5]
Materials:
-
Thiocarbohydrazide (1.0 eq, e.g., 0.01 mol)
-
Substituted aldehyde (1.0 eq, e.g., 0.01 mol)
-
Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount, a few drops)
-
Reflux apparatus
-
Conical flask (250 mL)
Procedure:
-
Combine an equimolar mixture of thiocarbohydrazide (0.01 mol) and the desired aldehyde (0.01 mol) in a 250 mL conical flask.[2]
-
Add 30 mL of ethanol and a few drops of glacial acetic acid to act as a catalyst.[2][5]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 1 hour with stirring.[2]
-
After 1 hour, stop the heating and allow the reaction mixture to cool to room temperature, then let it stand overnight.
-
The precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol.[2]
Osmium-Thiocarbohydrazide-Osmium (OTO) Staining for SEM
The OTO method is a widely used technique in scanning electron microscopy (SEM) to enhance the conductivity and contrast of biological specimens, eliminating the need for metal sputter coating.[3][4] Thiocarbohydrazide acts as a ligand to bind successive layers of osmium tetroxide to the tissue.
Materials:
-
Fixed biological specimen (e.g., glutaraldehyde-fixed)
-
1% Osmium tetroxide (OsO₄) aqueous solution
-
1% Thiocarbohydrazide (TCH) aqueous solution (freshly prepared and filtered)
-
Distilled water (ddH₂O)
-
Appropriate buffers (e.g., cacodylate buffer)
-
Dehydration reagents (graded ethanol series)
-
Critical point drying apparatus
Procedure:
-
Primary Fixation: Start with a thoroughly washed specimen that has been fixed (e.g., with 2.5% glutaraldehyde).[3]
-
First Osmium Fixation (O): Post-fix the specimen in 1% OsO₄ for 1 hour at room temperature.[3]
-
Washing: Thoroughly rinse the specimen with multiple changes of distilled water (e.g., 5 changes over 15 minutes) to remove all unbound OsO₄.[4]
-
Thiocarbohydrazide Incubation (T): Immerse the specimen in a freshly prepared and filtered 1% TCH solution for 10-20 minutes.[3][6] The TCH binds to the osmium fixed to the tissue.
-
Washing: Thoroughly rinse the specimen again with multiple changes of distilled water (e.g., 5 changes over 15 minutes) to remove all unbound TCH.[3][4]
-
Second Osmium Fixation (O): Immerse the specimen in 1% OsO₄ for another 5-30 minutes.[3][6] The osmium binds to the free hydrazine groups of the TCH layer, creating a conductive osmium-TCH-osmium bridge.
-
Final Washing: Perform a final thorough wash with distilled water.
-
Dehydration & Drying: Dehydrate the specimen through a graded series of ethanol and then subject it to critical point drying. The specimen is now conductive and ready for SEM imaging without sputter coating.
Caption: Workflow for OTO specimen preparation.
References
- 1. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. jbsd.in [jbsd.in]
- 6. Preparation of Cultured Cells for Serial Block Face Scanning Electron Microscopy (SBEM) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 10. US4940815A - Process for the production of thiocarbohydrazide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. emcubed.org [emcubed.org]
